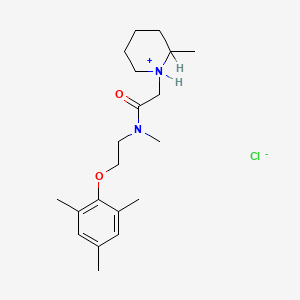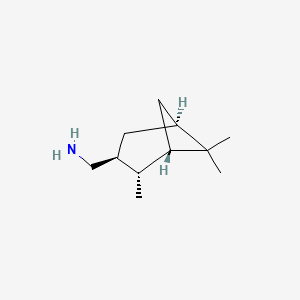
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt typically involves a multi-step process. The initial step often includes the diazotization of 4-aminophenyl compounds, followed by coupling reactions with naphthalenedisulfonic acid derivatives. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The disodium salt form is often preferred for its solubility and stability in aqueous solutions.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the azo groups, leading to changes in color properties.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products may include various oxidized derivatives with altered chromophoric properties.
Reduction: The primary products are aromatic amines.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo reversible cleavage and reformation, allowing the compound to act as a chromophore. In biological systems, it can bind to proteins and nucleic acids, altering their properties and functions. The sulfonic acid groups enhance its solubility and facilitate its interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4’-[[4-hydroxy-2-(phenylamino)phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-, disodium salt
- 2-Naphthalenesulfonic acid, 6-(2,4-diaminophenyl)azo-3-4-(2,4-diaminophenyl)azo-3-sulfophenylazo-4-hydroxy-, disodium salt
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt apart from similar compounds is its specific arrangement of azo groups and sulfonic acid functionalities. This unique structure imparts distinct color properties and reactivity, making it particularly valuable in applications requiring precise color control and stability.
Eigenschaften
CAS-Nummer |
72906-46-8 |
|---|---|
Molekularformel |
C22H17N7Na2O7S2 |
Molekulargewicht |
601.5 g/mol |
IUPAC-Name |
disodium;4-amino-3,6-bis[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H19N7O7S2.2Na/c23-12-1-5-14(6-2-12)26-28-20-16(37(31,32)33)9-11-10-17(38(34,35)36)21(22(30)18(11)19(20)25)29-27-15-7-3-13(24)4-8-15;;/h1-10,30H,23-25H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZERTYDSDDBKLLT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

